Mordant Yellow 10

説明

Synthesis Analysis

Mordant Yellow 10 (MY10) has been synthesized and characterized through various methods. A notable study on the synthesis and structural characterization of mordant yellow 10-pillared magnesium-aluminum layered double hydroxides (MY10-LDH) utilized the anion exchange method. The study confirmed the successful intercalation of MY10 anions into the interlayer space of LDHs, characterized by X-ray diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR). This process highlighted the special intercalated structure of LDHs with an interlayer distance of 1.58 nm and characteristic absorption bands of azo form of MY10 anion, as well as the Mg–O and Al–O vibrations of LDH layers (Pu et al., 2008).

Molecular Structure Analysis

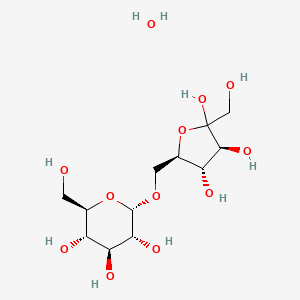

The molecular structure of MY10-LDH was further explored through quantum chemical methods, specifically density functional theory of quantum chemistry at the level of B3LYP/6-31G(d,p), optimizing the stable geometries of MY10 and MY10-LDH model molecules. This analysis determined that MY10 anions are inclined in the interlayer space of LDHs due to the gallery height being less than the size of MY10 anion (Pu et al., 2008).

Chemical Reactions and Properties

Research on the photo-oxidation of MY10 in aqueous dispersions of ferrihydrite and H2O2 under UV irradiation revealed the significant role of hydroxyl radicals (OH) generated through the catalytic decomposition of H2O2 by ferrihydrite in the oxidation of MY10. This study demonstrated that the degradation of MY10 could be significantly accelerated by UV irradiation, providing insights into the chemical reactivity and potential environmental degradation pathways of MY10 (Wang et al., 2010).

Physical Properties Analysis

The physical properties, specifically the intercalation and photostability, of MY10 were enhanced when intercalated into Zn-Al layered double hydroxides (LDH), as shown by various characterization techniques. This enhancement potentially broadens the application fields of MY10 dye (Tang et al., 2012).

Chemical Properties Analysis

The chemical properties and the interaction of MY10 with various substrates and conditions have been extensively studied. For example, the solubility of MY10 in supercritical CO2 was investigated, highlighting the potential for waterless dyeing techniques in textile manufacturing. This research is crucial for understanding the environmental impact and applications of MY10 in industries (Guzel† and Akgerman, 1999).

科学的研究の応用

-

Metal Ion Detection

- Mordant Yellow 10 is used in the field of analytical chemistry for metal ion detection .

- Fluorescent probes, like Mordant Yellow 10, have been widely used due to their ease of operation, good selectivity, high spatial and temporal resolution, and high sensitivity .

- The research progress of various metal ion fluorescent probes has been reviewed, and the fluorescence probes prepared with different structures and materials in different environments are introduced .

-

Biological Imaging

- Mordant Yellow 10 is used in biological imaging .

- Fluorescent sensors have been extensively investigated as potent kits for the effective assessment of metal ions in living systems due to their high sensitivity, selectivity, ability to perform real-time, non-invasive monitoring, and versatility .

- This includes detecting essential metal ions and non-essential metal ions for in vitro diagnostics, living cell imaging, and in vivo imaging .

-

Environmental Monitoring

- Mordant Yellow 10 can be used in environmental monitoring, specifically in the treatment of wastewater .

- It’s used in an anoxic/aerobic-type (A/O-type) sequencing batch membrane bioreactor (MBR) system for treating azo dye wastewater .

- The impact of aeration intensity on effluent quantity, sludge properties, extracellular polymeric substances (EPS) amount generated, and the change of permeation flux were examined .

-

Food Industry

- Mordant Yellow 10 could potentially be used in the food industry .

- Natural colorants, like Mordant Yellow 10, are increasingly being used in food products due to their eco-friendly, biodegradable, and renewable properties .

- They are safe for human consumption and can serve the dual purpose of also coloring food .

-

Pharmaceutical Industry

-

Chemical Synthesis

-

Cosmetics Industry

- Mordant Yellow 10, also known as D&C Yellow No. 10, is used in the formulation of a wide variety of cosmetic and personal care products .

- It is used in blushers, hair bleaches, hair dyes and colors, lipsticks, and makeup .

- Yellow 10 and Yellow 10 lake are synthetic pigments that impart color to cosmetics and personal care products .

-

Leather Industry

Safety And Hazards

将来の方向性

The future directions for Mordant Yellow 10 involve its degradation. Biological methods have gained importance in the decolorization and degradation of dyes . These methods are eco-friendly and lead to complete decolorization . The mechanism of decolorization and degradation by several bacterial enzymes are being studied in detail . In silico studies such as molecular docking of bacterial enzymes with dyes can give a new insight into biological studies and provide an easy way to understand the interaction at the molecular level .

特性

IUPAC Name |

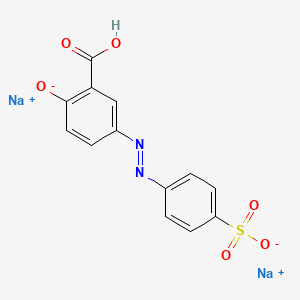

disodium;4-[(3-carboxy-4-oxidophenyl)diazenyl]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O6S.2Na/c16-12-6-3-9(7-11(12)13(17)18)15-14-8-1-4-10(5-2-8)22(19,20)21;;/h1-7,16H,(H,17,18)(H,19,20,21);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEVMULNVFDCUTD-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2)[O-])C(=O)O)S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2Na2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064098 | |

| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Mordant Yellow 10 | |

CAS RN |

6054-99-5 | |

| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006054995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 2-hydroxy-5-[2-(4-sulfophenyl)diazenyl]-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-5-((4-sulfophenyl)azo)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 5-(p-sulphophenylazo)salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MORDANT YELLOW 10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LV23DNR2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-(-)-1-[(S)-2-(DICYCLOHEXYLPHOSPHINO)FERROCENYL]ETHYLDI-T-BUTYLPHOSPHINE](/img/structure/B1146709.png)

![(2,5-Dioxopyrrolidin-1-yl) 3-[(2,5-dioxopyrrolidin-1-yl)oxycarbonylamino]propanoate](/img/structure/B1146715.png)

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)